molecular formula C22H18N4O4S B11288153 4-[({[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid

4-[({[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid

Cat. No.: B11288153
M. Wt: 434.5 g/mol
InChI Key: PUODKEDFJSBXQU-UHFFFAOYSA-N
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Description

4-[({[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid is a complex organic compound that features a benzofuran moiety, a triazole ring, and a benzoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzofuran ring, the synthesis of the triazole ring, and the coupling of these moieties with benzoic acid derivatives.

    Formation of Benzofuran Ring: This can be achieved through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Synthesis of Triazole Ring: The triazole ring can be synthesized via the cycloaddition reaction of azides with alkynes under copper-catalyzed conditions.

    Coupling Reactions: The final step involves coupling the benzofuran and triazole moieties with a benzoic acid derivative using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-[({[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form corresponding quinones.

    Reduction: The triazole ring can be reduced under hydrogenation conditions.

    Substitution: The benzoic acid derivative can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be employed.

Major Products

    Oxidation: Formation of benzofuran-quinones.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Formation of halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

4-[({[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-[({[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The benzofuran and triazole moieties may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds such as 2-(1-benzofuran-2-yl)acetic acid and 5-(1-benzofuran-2-yl)-1H-tetrazole.

    Triazole Derivatives: Compounds such as 1,2,4-triazole-3-thiol and 4-(1,2,4-triazol-3-yl)benzoic acid.

Uniqueness

4-[({[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid is unique due to the combination of its benzofuran, triazole, and benzoic acid moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and interactions that are not observed in simpler compounds.

Properties

Molecular Formula

C22H18N4O4S

Molecular Weight

434.5 g/mol

IUPAC Name

4-[[2-[[5-(1-benzofuran-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoic acid

InChI

InChI=1S/C22H18N4O4S/c1-2-11-26-20(18-12-15-5-3-4-6-17(15)30-18)24-25-22(26)31-13-19(27)23-16-9-7-14(8-10-16)21(28)29/h2-10,12H,1,11,13H2,(H,23,27)(H,28,29)

InChI Key

PUODKEDFJSBXQU-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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